2-(2-thienyl)-4H-chromen-4-one
Overview
Description
2-(2-thienyl)-4H-chromen-4-one, also known as Dicoumarol, is a chemical compound that belongs to the class of coumarins. It is a natural anticoagulant that was first discovered in spoiled sweet clover hay in the 1920s. Dicoumarol has been widely used in scientific research as a tool to study blood clotting mechanisms and has shown potential in treating various diseases.
Scientific Research Applications
Synthesis Techniques
- Redox Reactions : Sosnovskikh et al. (2003) detailed the redox reaction of 2-trifluoromethylchromones with ethyl mercaptoacetate, leading to the formation of 1,2-dihydrothieno[2,3-c]chromen-4-ones (Sosnovskikh et al., 2003).
- Photochemical Synthesis : Jindal et al. (2014) developed a green route for synthesizing 5-hydroxy-4-methyl-6H-thieno[2,3-c]xanthen-6-ones by photoirradiation of 3-(prop-2-ynyloxy)-2-(thiophen-3-yl)-4H-chromen-4-ones (Jindal et al., 2014).
Biological and Medicinal Applications
- Antitumor Activity : Yu et al. (2017) synthesized 1H-thieno[2,3-c]chromen-4(2H)-one derivatives and evaluated their antitumor activity, finding moderate to good efficacy against various cancer cell lines (Yu et al., 2017).
- Biological Compatibility and Fluorescence : Yang et al. (2019) utilized chromene, a structurally similar compound, in fluorescent probes due to its good biological compatibility, highlighting its potential in bioimaging and molecular biology studies (Yang et al., 2019).
Chemical Properties and Applications
- Spectroscopic Applications : The study by Agnihotri et al. (1998) showed that 3-Hydroxy-2-(2-thienyl)-4H-chromen-4-one can be used as a reagent for the spectrophotometric determination of vanadium(V), demonstrating its utility in analytical chemistry (Agnihotri et al., 1998).
- Optical Properties : Ulyankin et al. (2021) focused on the photochemical synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes and explored their optical properties, suggesting their use as covert marking pigments (Ulyankin et al., 2021).
properties
IUPAC Name |
2-thiophen-2-ylchromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2S/c14-10-8-12(13-6-3-7-16-13)15-11-5-2-1-4-9(10)11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRZYWRWYPZUQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978834 | |
Record name | 2-(Thiophen-2-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)chromone | |
CAS RN |
6297-63-8 | |
Record name | 2-(2-Thienyl)chromone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Thiophen-2-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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